STAD 2

PKA Signaling AKAP Disruptors Binding Affinity

This stapled peptide, with N-terminal PEG3, selectively disrupts PKA-RII/AKAP complexes (Kd 6.2 nM), ensuring isoform-specific signaling dissection over generic Ht31 or linear peptides. Its hydrocarbon staple enables cellular uptake without transfection. Choose STAD 2 for precise, validated disruption in cardiac, cancer, or malaria models. Procure the reliable tool from verified suppliers for your critical research.

Molecular Formula C102H182N24O22
Molecular Weight 2096.7 g/mol
Cat. No. B611025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAD 2
SynonymsSTAD-2;  STAD 2;  STAD2
Molecular FormulaC102H182N24O22
Molecular Weight2096.7 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)N1)(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)COCCOCCOCCN)(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)CCCCN)CC(C)C
InChIInChI=1S/C102H182N24O22/c1-62(2)55-76(120-90(135)74(40-26-33-47-106)116-88(133)72(38-24-31-45-104)113-82(128)61-148-54-53-147-52-51-146-50-49-108)91(136)110-67(11)85(130)115-73(39-25-32-46-105)89(134)122-80(59-70-35-21-20-22-36-70)94(139)121-79(58-65(7)8)95(140)124-83(66(9)10)98(143)123-81(60-127)97(142)126-102(15)43-29-19-17-16-18-28-42-101(14,99(144)111-68(12)86(131)118-77(56-63(3)4)92(137)114-71(84(109)129)37-23-30-44-103)125-96(141)75(41-27-34-48-107)117-93(138)78(57-64(5)6)119-87(132)69(13)112-100(102)145/h16-17,20-22,35-36,62-69,71-81,83,127H,18-19,23-34,37-61,103-108H2,1-15H3,(H2,109,129)(H,110,136)(H,111,144)(H,112,145)(H,113,128)(H,114,137)(H,115,130)(H,116,133)(H,117,138)(H,118,131)(H,119,132)(H,120,135)(H,121,139)(H,122,134)(H,123,143)(H,124,140)(H,125,141)(H,126,142)/b17-16+/t67-,68-,69-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,83-,101-,102-/m0/s1
InChIKeyFREADERNJMYCAI-LLUHBCIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

STAD 2 (CAS 1542100-77-5): A Hydrocarbon-Stapled AKAP Disruptor Peptide for Selective PKA-RII Signaling Studies


STAD 2 (CAS 1542100-77-5; molecular formula C102H182N24O22; molecular weight 2096.68 Da) is a chemically stapled peptide disruptor of A-Kinase Anchoring Protein (AKAP) complexes. Derived from the A Kinase Binding (AKB) domain of AKAPs and stabilized by an all-hydrocarbon staple, STAD 2 selectively targets the dimerization/docking (D/D) domain of the regulatory subunit RII of cAMP-dependent protein kinase A (PKA) [1]. The peptide incorporates a PEG3 moiety at the N-terminus to enhance solubility and cell permeability. It is widely employed as a research tool to dissect compartmentalized PKA-RII signaling events [2].

Why Generic AKAP Disruptors Cannot Substitute for STAD 2: A Structural and Functional Rationale


Generic or linear AKAP disruptors (e.g., Ht31, RI-STAD peptides) lack the precise combination of hydrocarbon stapling, PEG3 conjugation, and optimized amino acid sequence that confers STAD 2's high-affinity, isoform-selective binding to PKA-RII [1]. Alanine scanning mutagenesis of STAD 2 has identified specific hydrophobic residues critical for complementing the D/D domain cleft, while terminal lysine residues contribute to RIIα over RIIβ specificity [1]. Substitution with unstabilized analogs or scrambles results in loss of cell permeability, loss of antimalarial activity, and abrogation of selective PKA-RII disruption, as demonstrated in direct comparative studies with Plasmodium-infected erythrocytes [2]. Therefore, scientific selection for studies requiring precise interrogation of RII-mediated signaling mandates the use of STAD 2.

Quantitative Comparative Evidence: STAD 2 Performance vs. Closest Analogs and In-Class Compounds


High-Affinity PKA-RII Binding (Kd = 6.2 nM) vs. Classical AKAP Disruptor Ht31 (Kd = 1.2 μM)

STAD 2 binds to the PKA-RII subunit with a dissociation constant (Kd) of 6.2 nM, as determined by fluorescence polarization assays [1]. In contrast, the classical peptide AKAP disruptor Ht31 exhibits a Kd of approximately 1.2 μM for the same target [2]. This represents a ~190-fold higher affinity for STAD 2.

PKA Signaling AKAP Disruptors Binding Affinity

Isoform-Selective Disruption: STAD 2 Preferentially Targets PKA-RII Over PKA-RI Compared to RI-STAD-2

STAD 2 exhibits high-affinity binding towards both PKA-RII isoforms (RIIα and RIIβ) while showing only weak interaction with PKA-RI isoforms [1]. In contrast, the isoform-selective disruptor RI-STAD-2 is designed to target PKA-RIα (Kd = 6.2 nM) but displays 26-fold lower selectivity for RIIα and 79-fold lower selectivity for RIIβ [2].

PKA Isoform Selectivity AKAP Disruption Stapled Peptides

Selective Cellular Permeability and Uptake by Infected Erythrocytes: STAD 2 vs. Unstapled Parent and Scramble Controls

STAD 2 (1 μM FITC-conjugate) is selectively taken up by Plasmodium falciparum-infected red blood cells (iRBC) but not by uninfected RBC (uRBC), as demonstrated by flow cytometry after 6-hour treatment [1]. In direct comparisons, both the unstapled parent peptide and a sequence-scrambled control show minimal permeability to both ring-stage and late-stage iRBC (p<0.001) [1].

Cell Permeability Stapled Peptide Delivery Malaria Research

Antimalarial Activity: STAD-2 (IC50 ≈ 1 μM) vs. Inactive Scramble Control

STAD 2 treatment of synchronous P. falciparum iRBC cultures results in a concentration-dependent reduction in parasitemia with an IC50 of approximately 1 μM for late-stage and 1.5 μM for ring-stage parasites at 24 hours post-treatment [1]. In contrast, the STAD-2 scramble control peptide shows no significant antiplasmodial activity under identical conditions (p<0.001) [1].

Antimalarial Activity PKA-Independent Mechanism Plasmodium falciparum

Structural Stabilization and Cell Permeability Conferred by All-Hydrocarbon Staple and PEG3 Modification

STAD 2 incorporates an all-hydrocarbon staple between two (S)-2-(4-pentenyl)alanine residues at positions 10 and 14, which locks the peptide into a bioactive α-helical conformation [1]. Linear, unstapled analogs of AKAP-derived peptides exhibit poor cell permeability and are rapidly degraded in biological media [2]. The addition of a PEG3 moiety at the N-terminus further enhances aqueous solubility and cellular uptake .

Hydrocarbon Stapling Peptide Stability Cell-Permeable Peptides

Recommended Application Scenarios for STAD 2 Based on Quantitative Evidence


Dissecting Compartmentalized PKA-RII Signaling in Live Cells

Use STAD 2 (1-5 μM) to selectively disrupt interactions between PKA-RII and AKAPs in cultured mammalian cells. The high binding affinity (Kd = 6.2 nM) and isoform selectivity for RII over RI ensures that observed phenotypic changes are attributable to RII-anchored PKA pools, rather than confounding RI-mediated signaling [1]. Cell-permeability conferred by the hydrocarbon staple enables intracellular target engagement without the need for transfection or microinjection [2].

Investigating AKAP-Dependent PKA Regulation in Cardiovascular and Cancer Models

Employ STAD 2 in cell-based models of cardiac hypertrophy, heart failure, or cancer cell proliferation where dysregulated PKA-RII/AKAP complexes have been implicated. The ~190-fold higher affinity of STAD 2 for PKA-RII compared to classical disruptors like Ht31 allows for efficient disruption of AKAP scaffolding at lower, less toxic concentrations [3].

Evaluating Antimalarial Mechanisms and Parasite-Specific Peptide Delivery

Utilize STAD 2 (IC50 ≈ 1 μM) as a tool compound to study PKA-independent antimalarial mechanisms in Plasmodium falciparum. The selective uptake of STAD 2 by infected erythrocytes but not uninfected RBCs makes it a unique probe for investigating parasite-induced changes in host cell permeability [4]. The inactivity of scramble controls confirms that the effect is sequence- and structure-dependent.

As a Reference Standard for Developing Next-Generation Stapled Peptide Disruptors

Use STAD 2 as a benchmark positive control when screening libraries of novel stapled peptide AKAP disruptors. Its well-characterized binding affinity (Kd = 6.2 nM), isoform selectivity profile, and validated cell permeability provide a reliable reference point for assessing the performance of newly designed analogs [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for STAD 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.